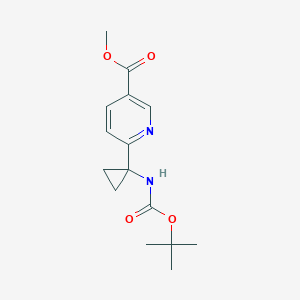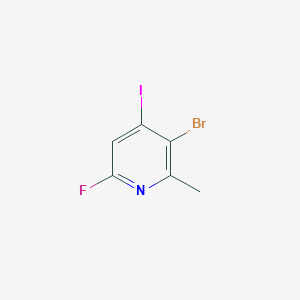
3-Bromo-6-fluoro-4-iodo-2-picoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-fluoro-4-iodo-2-picoline is a heterocyclic organic compound that belongs to the class of picolines, which are methyl derivatives of pyridine. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the pyridine ring, making it a highly functionalized molecule. The molecular formula of this compound is C6H3BrFIN, and it has a molecular weight of 315.91 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-4-iodo-2-picoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the pyridine ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the above synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are examples of technologies that can be employed to enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-fluoro-4-iodo-2-picoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, iodine) can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-fluoro-4-iodo-2-picoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-fluoro-4-iodo-2-picoline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity for these targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-fluoro-6-picoline: Similar structure but lacks the iodine substituent.
2-Bromo-3-fluoro-6-methylpyridine: Contains a methyl group instead of an iodine atom.
6-Bromo-3-fluoro-2-methylpyridine: Another derivative with a different substitution pattern.
Uniqueness
3-Bromo-6-fluoro-4-iodo-2-picoline is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can impart distinct chemical and physical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
884494-46-6 |
|---|---|
Molekularformel |
C6H4BrFIN |
Molekulargewicht |
315.91 g/mol |
IUPAC-Name |
3-bromo-6-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4BrFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 |
InChI-Schlüssel |
UPYIASKXXIPZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


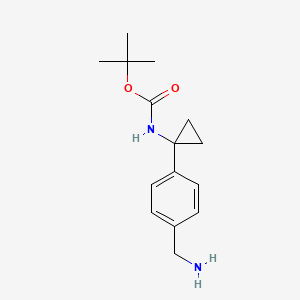
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
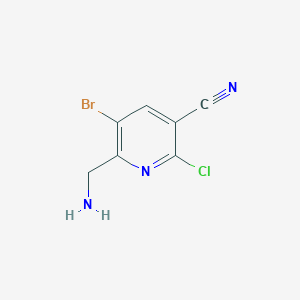
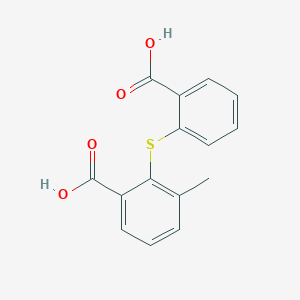
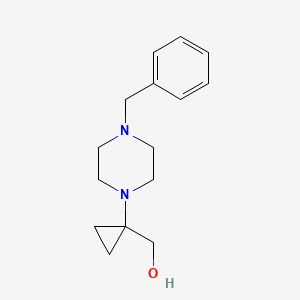
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
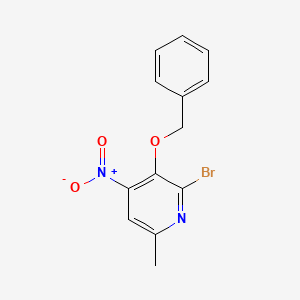
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
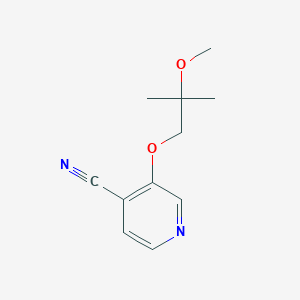
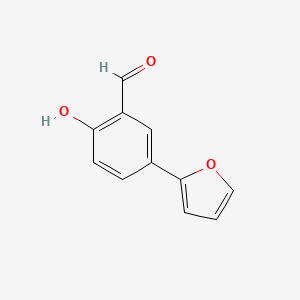
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
